Bis(ethylcyclopentadienyl)magnesium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/2C7H9.Mg/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDAACUVRQBXJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Mg] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114460-02-5 | |

| Record name | Bis(ethylcyclopentadienyl)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(ethylcyclopentadienyl)magnesium for Advanced Research Applications

This guide provides a comprehensive technical overview of bis(ethylcyclopentadienyl)magnesium, (EtCp)₂Mg, tailored for researchers, scientists, and professionals in drug development and materials science. It delves into the core chemical properties, synthesis, handling, and advanced applications of this versatile organometallic compound.

Introduction: Unveiling a Key Organometallic Precursor

This compound, with the chemical formula C₁₄H₁₈Mg, is an organometallic compound featuring a central magnesium atom coordinated by two ethylcyclopentadienyl ligands.[1] This structure, akin to a metallocene, imparts unique reactivity and volatility, making it a crucial precursor in various chemical synthesis and deposition processes.[1][2] The presence of ethyl groups on the cyclopentadienyl rings enhances its solubility in organic solvents compared to its parent compound, magnesocene (MgCp₂).[1]

Primarily utilized in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), (EtCp)₂Mg serves as a reliable source for introducing magnesium into thin films and nanomaterials.[3][4][5] Its applications are pivotal in the fabrication of semiconductors, optoelectronic devices, and protective coatings.[6]

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of (EtCp)₂Mg is critical for its effective application and safe handling. This compound is typically a light yellow, pyrophoric, and flammable liquid that is highly sensitive to air and moisture.[7]

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 114460-02-5 | [1][2][3] |

| Molecular Formula | C₁₄H₁₈Mg | [1][3][8] |

| Molecular Weight | 210.60 g/mol | [2][8][9] |

| Appearance | Colorless to light yellow liquid | [7][9][10] |

| Density | 0.98 - 1.912 g/mL at 25 °C | [2][10][11] |

| Vapor Pressure | 0.042 - 0.043 mmHg at 25 °C | [7][10] |

| Boiling Point | ~257 °C at 1 torr | [9][10] |

| Flash Point | 40.6 °C (105.1 °F) | [2][7] |

Note: The significant variation in reported density may be due to different measurement conditions or purities.

Spectroscopic Characterization

While detailed spectroscopic data in publicly available literature is limited, supplier specifications confirm that the Nuclear Magnetic Resonance (NMR) spectrum conforms to the expected structure of this compound.[9] This is a crucial quality control parameter to verify the identity and purity of the compound before use.

Synthesis and Handling: A Guide to Safe and Effective Use

The synthesis of (EtCp)₂Mg is analogous to that of other magnesocenes, though specific, peer-reviewed synthetic procedures are not readily found in the public domain. Commercial suppliers typically employ proprietary methods. However, the general approach for magnesocene synthesis involves the reaction of magnesium turnings with cyclopentadiene in a suitable solvent like THF, often with the aid of a catalyst.[12]

Mandatory Handling Protocols

Due to its pyrophoric and water-reactive nature, this compound demands stringent handling protocols under an inert atmosphere.[7]

Experimental Workflow: Inert Atmosphere Handling

Caption: Inert atmosphere handling workflow for (EtCp)₂Mg.

Causality Behind the Protocol:

-

Inert Atmosphere: (EtCp)₂Mg reacts violently with air and water, potentially igniting spontaneously.[7] An inert environment prevents this degradation and ensures the reagent's integrity.

-

Positive Pressure Transfer: Using a positive pressure of inert gas to transfer the liquid prevents atmospheric contamination of the highly reactive compound.

-

Careful Quenching: The deactivation of residual (EtCp)₂Mg must be performed slowly and with caution. The initial quenching in a non-protic solvent dilutes the reagent, and the subsequent dropwise addition of a protic solvent controls the exothermic reaction.

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dominated by the labile nature of the magnesium-cyclopentadienyl bond. It is a potent source of the ethylcyclopentadienyl anion and exhibits reactivity characteristic of Grignard-like reagents, albeit with different steric and electronic properties.

Reaction with Water and Protic Solvents

(EtCp)₂Mg reacts violently with water and other compounds containing active hydrogen, such as alcohols and acids, to release flammable gases.[7] This reactivity underscores the necessity of using anhydrous solvents and reagents when working with this compound.

Reaction Pathway: Hydrolysis

Caption: Hydrolysis of this compound.

Ligand Exchange and Metallocene Synthesis

Similar to magnesocene, (EtCp)₂Mg can be used as a cyclopentadienyl transfer agent to synthesize other transition metal metallocenes.[12] This is a fundamental reaction in organometallic synthesis.

Advanced Applications in Materials Science

The volatility and thermal stability of this compound make it an excellent precursor for the deposition of magnesium-containing thin films.[6]

Atomic Layer Deposition (ALD) of Magnesium Oxide (MgO)

(EtCp)₂Mg is a key precursor for the ALD of high-quality magnesium oxide (MgO) thin films, often using water as the co-reactant.[13][14] MgO films have a wide range of applications, including as gate dielectrics in transistors, protective layers in plasma displays, and tunnel barriers in magnetic tunnel junctions.[15]

Experimental Protocol: ALD of MgO

-

Substrate Preparation: Prepare the substrate by cleaning to remove organic and particulate contamination.

-

ALD Cycle:

-

Pulse A ((EtCp)₂Mg): Introduce (EtCp)₂Mg vapor into the reaction chamber. The precursor adsorbs and reacts with the substrate surface in a self-limiting fashion.

-

Purge A: Purge the chamber with an inert gas (e.g., N₂) to remove unreacted precursor and gaseous byproducts.

-

Pulse B (H₂O): Introduce water vapor into the chamber. It reacts with the adsorbed precursor layer to form MgO and releases ethylcyclopentadiene as a byproduct.

-

Purge B: Purge the chamber with an inert gas to remove unreacted water and byproducts.

-

-

Deposition: Repeat the ALD cycle until the desired film thickness is achieved. A growth rate of approximately 1.42 Å/cycle at 150 °C has been reported.[13][14]

Logical Relationship: ALD Cycle for MgO

Sources

- 1. CAS 114460-02-5: this compound [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. strem.com [strem.com]

- 4. nbinno.com [nbinno.com]

- 5. strem.com [strem.com]

- 6. This compound [myskinrecipes.com]

- 7. ereztech.com [ereztech.com]

- 8. This compound | C14H18Mg | CID 45052071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | (EtCp)2Mg | C14H18Mg - Ereztech [ereztech.com]

- 10. LKCHEM [lkchem.co.kr]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Magnesocene - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Bonding of Bis(ethylcyclopentadienyl)magnesium ((EtCp)₂Mg)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(ethylcyclopentadienyl)magnesium, denoted as (EtCp)₂Mg, is an organometallic compound that has garnered significant interest as a precursor for the deposition of magnesium-containing thin films in various technological applications, including solar energy and electronics.[1] This guide provides a comprehensive technical overview of the molecular structure and bonding of (EtCp)₂Mg, synthesizing crystallographic data from analogous compounds, spectroscopic analyses, and computational insights. We delve into the predominantly ionic nature of the magnesium-cyclopentadienyl interaction, explore the structural dynamics influenced by this bonding, and present established protocols for its synthesis and characterization. This document aims to equip researchers with the fundamental knowledge required for the effective utilization and further development of this important organometallic precursor.

Introduction: The Significance of (EtCp)₂Mg

This compound is a member of the metallocene family, characterized by a "sandwich" structure where a central metal atom is coordinated to two cyclopentadienyl (Cp) ligands.[1] In the case of (EtCp)₂Mg, the magnesium atom is situated between two ethyl-substituted cyclopentadienyl rings. This compound is a colorless to yellow liquid at room temperature and is known for its pyrophoric nature, necessitating handling under inert atmosphere.[2][3]

The primary application of (EtCp)₂Mg lies in its use as a precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) techniques.[1] These methods allow for the precise, controlled deposition of thin films, and (EtCp)₂Mg serves as a volatile and reactive source for introducing magnesium into these films. Such magnesium-containing layers are crucial for a variety of applications, from solar cells to semiconductor devices.[1] A thorough understanding of the molecular structure and bonding of (EtCp)₂Mg is paramount for optimizing deposition processes and tailoring the properties of the resulting materials.

Molecular Structure: A Tale of Ionicity and Flexibility

A key consequence of this ionic bonding is structural flexibility. Unlike the rigid covalent bonds found in many transition metal metallocenes, the Mg-Cp interaction is less directional, allowing for greater conformational freedom of the Cp rings. This can lead to variations in the hapticity of the ligands, which describes the number of atoms in the ligand that are bonded to the central metal.

A relevant example is the crystal structure of a diphosphanyl-substituted magnesocene complexed with tetrahydrofuran (THF). In this structure, the magnesium center is coordinated to the two cyclopentadienyl rings in a bent fashion, with one ring exhibiting η⁵ coordination (all five carbon atoms are equidistant from the magnesium) and the other showing η² coordination (only two carbon atoms are bonded to the magnesium). The Mg-O bond lengths to the THF molecules are approximately 2.06 Å and 2.08 Å. The Mg-C distances for the η²-coordinated ring are 2.35 Å and 2.49 Å, while the distance to the centroid of the η⁵-bonded ring is 2.24 Å. This demonstrates the ability of the magnesium center to accommodate additional ligands by altering the coordination mode of the Cp rings, a direct result of the ionic Mg-Cp bond.

In the gas phase, where intermolecular interactions are minimized, magnesocenes are expected to adopt a more symmetric structure with two η⁵-coordinated cyclopentadienyl rings. Gas Electron Diffraction (GED) is a powerful technique for determining the structure of molecules in the gas phase.[4] While specific GED data for (EtCp)₂Mg is not available, studies on related metallocenes provide valuable comparative data.[5]

The ethyl substituents on the cyclopentadienyl rings in (EtCp)₂Mg will influence the overall molecular shape and packing in the solid state, but the fundamental nature of the Mg-Cp bonding and the inherent structural flexibility are expected to be preserved.

The Nature of the Magnesium-Cyclopentadienyl Bond

The bonding in (EtCp)₂Mg is best described as a combination of ionic and covalent interactions, with the former being the dominant contributor. The high electropositivity of magnesium leads to a significant transfer of electron density from the metal to the cyclopentadienyl rings, resulting in a formulation that approaches Mg²⁺(EtCp⁻)₂.

Computational studies, particularly Density Functional Theory (DFT), have provided deeper insights into the electronic structure of metallocenes. For Group 2 metallocenes, these studies confirm the predominantly electrostatic nature of the metal-ligand bonding. The covalent contribution to the bonding in magnesocene involves the interaction of the magnesium 3s and 3p orbitals with the π molecular orbitals of the cyclopentadienyl rings. Unlike heavier alkaline earth metallocenes, the involvement of d-orbitals in the bonding for magnesium is minimal.

This electronic structure has important chemical consequences. The high electron density on the cyclopentadienyl rings makes them susceptible to electrophilic attack. Furthermore, the labile nature of the Mg-Cp bond allows (EtCp)₂Mg to act as an effective cyclopentadienyl transfer agent in transmetalation reactions.

Experimental Characterization: Probing the Structure and Purity

The characterization of (EtCp)₂Mg relies on a suite of spectroscopic and analytical techniques to confirm its identity, purity, and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for characterizing (EtCp)₂Mg.[6] While detailed spectra for (EtCp)₂Mg are not widely published, the expected chemical shifts can be predicted based on related compounds.

-

¹H NMR: The proton spectrum would be expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the protons on the cyclopentadienyl ring. The chemical shifts of the ring protons would be indicative of the electronic environment and can provide information about the hapticity in solution.

-

¹³C NMR: The carbon spectrum will show distinct signals for the ethyl group carbons and the cyclopentadienyl ring carbons.[7] The chemical shifts of the ring carbons are particularly sensitive to the nature of the Mg-Cp bond.

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of the molecule and is useful for identifying characteristic functional groups.[7] The FTIR spectrum of (EtCp)₂Mg would be expected to show characteristic C-H stretching and bending vibrations for the ethyl and cyclopentadienyl groups, as well as vibrations associated with the C-C bonds of the rings. The metal-ligand vibrations typically occur at lower frequencies.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the weight percentages of carbon, hydrogen, and magnesium in a sample of (EtCp)₂Mg. This provides a crucial confirmation of the compound's empirical formula and purity.

Synthesis of (EtCp)₂Mg: Established Methodologies

The synthesis of this compound can be achieved through several established organometallic routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Direct Metalation

A common and straightforward method involves the direct reaction of magnesium metal with ethylcyclopentadiene. This reaction is typically carried out in a suitable aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether.

Reaction: Mg + 2 EtC₅H₅ → (EtCp)₂Mg + H₂

Experimental Protocol: Synthesis of (EtCp)₂Mg via Direct Metalation

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is used.

-

Reagent Addition: Magnesium turnings are added to the flask under a positive pressure of nitrogen. Anhydrous THF is then added via cannula.

-

Initiation: A small amount of ethylcyclopentadiene is added to initiate the reaction. Gentle heating may be required.

-

Reaction: The remaining ethylcyclopentadiene is added dropwise to the stirred suspension of magnesium in THF. The reaction mixture is then refluxed for several hours to ensure complete reaction.

-

Workup: After cooling to room temperature, the reaction mixture is filtered under inert atmosphere to remove any unreacted magnesium.

-

Purification: The solvent is removed in vacuo to yield the crude product. Further purification can be achieved by distillation or sublimation under reduced pressure.

Grignard-Mediated Synthesis

An alternative route involves the use of a Grignard reagent. Ethylcyclopentadienyl magnesium halide, formed in situ or prepared separately, can be used to generate (EtCp)₂Mg.

Data Presentation

Table 1: Physicochemical Properties of (EtCp)₂Mg

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₈Mg | [2] |

| Molecular Weight | 210.60 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [2][3] |

| CAS Number | 114460-02-5 | [2] |

Visualization of Key Concepts

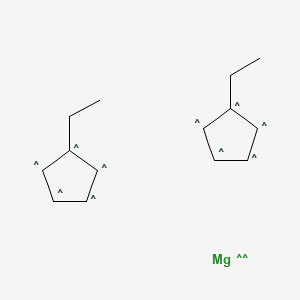

Molecular Structure of (EtCp)₂Mg

Caption: Idealized η⁵/η⁵ sandwich structure of (EtCp)₂Mg.

Synthesis Workflow

Caption: Workflow for the synthesis of (EtCp)₂Mg via direct metalation.

Conclusion

This compound is a vital precursor in materials science, and a deep understanding of its molecular structure and bonding is essential for its effective application. The predominantly ionic nature of the Mg-Cp bond imparts significant structural flexibility, which can be both an advantage in certain chemical transformations and a factor to consider in deposition processes. While a definitive crystal structure of the unsolvated molecule remains to be reported, a consistent picture of its bonding and reactivity can be constructed from spectroscopic data, computational studies, and the structural characterization of closely related magnesocene derivatives. Future research efforts aimed at obtaining a high-resolution crystal structure of (EtCp)₂Mg and more detailed in-situ studies of its decomposition pathways during CVD and ALD will undoubtedly contribute to the further advancement of magnesium-based thin film technologies.

References

-

Ereztech. This compound | (EtCp)2Mg | C14H18Mg. [Link]

-

Wikipedia. (2023). Gas electron diffraction. [Link]

-

ResearchGate. (2018). (a) Superposition of the gas-phase electron diffraction (GED) and.... [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

MDPI. (2018). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. [Link]

Sources

- 1. Diphosphanylmetallocenes of Main‐Group Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. strem.com [strem.com]

- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives | MDPI [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of Bis(ethylcyclopentadienyl)magnesium for Advanced Research Applications

Abstract

Bis(ethylcyclopentadienyl)magnesium, often abbreviated as Mg(EtCp)₂, is an important organometallic precursor with significant applications in the fields of chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the fabrication of magnesium-containing thin films.[1][2][3] These films are integral to the production of various electronic and optoelectronic devices.[4] This guide provides an in-depth exploration of the primary synthesis routes for Mg(EtCp)₂, designed for researchers, scientists, and professionals in drug development and materials science. We will delve into the mechanistic underpinnings of each synthetic strategy, offer detailed experimental protocols, and present a comparative analysis to aid in the selection of the most suitable method for a given application.

Introduction: The Significance of this compound

This compound is an organometallic compound featuring a central magnesium atom coordinated to two ethylcyclopentadienyl ligands.[1] The presence of the ethyl groups enhances its volatility and solubility in organic solvents compared to its unsubstituted counterpart, magnesocene (Mg(Cp)₂), making it a preferred precursor for vapor deposition techniques.[1] Its high reactivity and thermal stability are crucial for the controlled deposition of high-purity magnesium-containing thin films, such as magnesium oxide (MgO).[3] The compound is air and moisture sensitive, often pyrophoric, necessitating careful handling under inert atmospheric conditions.[1][4]

Core Synthetic Strategies

The synthesis of this compound can be approached through several well-established organometallic methodologies. The choice of a particular route often depends on the availability of starting materials, desired purity, scalability, and laboratory safety considerations. The three primary strategies are:

-

The Grignard Route: Reaction of a pre-formed Grignard reagent with ethylcyclopentadiene.

-

The Dialkylmagnesium Route: Deprotonation of ethylcyclopentadiene using a dialkylmagnesium compound.

-

The Direct Metallation Route: Direct reaction of magnesium metal with ethylcyclopentadiene, often facilitated by an in-situ Grignard formation.

The following sections will provide a detailed examination of each of these routes.

The Grignard Route: A Classic Approach

This method relies on the classic Grignard reaction, a cornerstone of organometallic synthesis.[5] It involves the deprotonation of the acidic ethylcyclopentadiene by a strong Grignard reagent, such as ethylmagnesium bromide.

Mechanistic Rationale

The cyclopentadienyl ring possesses acidic protons (pKa ≈ 18 in DMSO) that can be readily abstracted by a strong base like a Grignard reagent. The reaction proceeds via an acid-base mechanism, yielding the ethylcyclopentadienyl magnesium halide intermediate. This intermediate exists in a Schlenk equilibrium with the desired this compound and magnesium halide.[6] Driving the equilibrium towards the product can be achieved by using a coordinating solvent like THF and by removing the magnesium halide salt.

Experimental Protocol: Grignard Route

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Ethylcyclopentadiene (freshly distilled)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk line and associated glassware

Procedure:

-

Preparation of Ethylmagnesium Bromide:

-

Under an inert atmosphere, charge a flame-dried Schlenk flask with magnesium turnings (1.1 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.[5]

-

Add anhydrous diethyl ether or THF to cover the magnesium.

-

Slowly add ethyl bromide (1.0 equivalent) dissolved in the chosen solvent to the stirred suspension of magnesium. The reaction is initiated when the iodine color disappears and gentle reflux is observed.[7]

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the complete formation of the Grignard reagent.

-

-

Synthesis of this compound:

-

Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice bath.

-

Slowly add freshly distilled ethylcyclopentadiene (2.0 equivalents) dropwise to the Grignard solution. Ethane gas will evolve during this step.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The reaction mixture will contain the product in solution and precipitated magnesium bromide.

-

-

Work-up and Purification:

-

Filter the reaction mixture under an inert atmosphere to remove the magnesium bromide precipitate.

-

Remove the solvent from the filtrate under reduced pressure to yield crude this compound.

-

For higher purity, the product can be purified by sublimation or vacuum distillation.[8]

-

Visualization of the Grignard Route Workflow

Caption: Workflow for the Grignard route synthesis of Mg(EtCp)₂.

The Dialkylmagnesium Route: A Halide-Free Alternative

This route offers the advantage of producing a halide-free product, which can be crucial for applications where halide contamination is a concern. It utilizes a commercially available or pre-synthesized dialkylmagnesium compound, such as dibutylmagnesium (MgBu₂).

Mechanistic Rationale

The reaction is a straightforward acid-base reaction where the strongly basic alkyl groups of the dialkylmagnesium deprotonate two equivalents of ethylcyclopentadiene.[9] The driving force for this reaction is the formation of the volatile alkane byproduct (butane in the case of MgBu₂) and the thermodynamically stable magnesium metallocene.

Experimental Protocol: Dialkylmagnesium Route

Materials:

-

Dibutylmagnesium (solution in heptane)

-

Ethylcyclopentadiene (freshly distilled)

-

Anhydrous n-heptane or toluene

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk line and associated glassware

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere, charge a flame-dried Schlenk flask with a solution of dibutylmagnesium (1.0 equivalent) in heptane.

-

Dilute with additional anhydrous n-heptane or toluene if necessary.

-

-

Synthesis:

-

Slowly add freshly distilled ethylcyclopentadiene (2.05-2.18 equivalents) dropwise to the stirred solution of dibutylmagnesium at room temperature.[8] The reaction is typically exothermic, and the addition rate should be controlled to maintain a moderate temperature.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, or gently heat to 40-50 °C to ensure complete reaction.

-

-

Work-up and Purification:

-

The primary byproducts are volatile alkanes, which can be removed along with the solvent under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation or sublimation to yield a high-purity product.[8]

-

Visualization of the Dialkylmagnesium Route Workflow

Caption: Workflow for the dialkylmagnesium route synthesis of Mg(EtCp)₂.

The Direct Metallation Route: A One-Pot Approach

This method involves the direct reaction of magnesium metal with ethylcyclopentadiene. However, due to the passivating oxide layer on magnesium and the relatively low acidity of ethylcyclopentadiene, this reaction often requires harsh conditions or an activation method.[5][10] A more elegant and efficient variation is the in situ Grignard Metalation Method (iGMM).[10]

Mechanistic Rationale

In the iGMM, a catalytic amount of an alkyl halide (e.g., ethyl bromide) is added to a mixture of magnesium turnings and ethylcyclopentadiene in an ethereal solvent.[10] The alkyl halide reacts with the magnesium to form a Grignard reagent in situ. This highly reactive Grignard reagent then deprotonates the ethylcyclopentadiene, regenerating the alkyl group as an alkane and forming the ethylcyclopentadienyl magnesium bromide. This intermediate then undergoes the Schlenk equilibrium to form the final product. This method avoids the need to pre-synthesize and isolate the Grignard reagent.

Experimental Protocol: In Situ Grignard Metalation Method (iGMM)

Materials:

-

Magnesium turnings

-

Ethylcyclopentadiene (freshly distilled)

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk line and associated glassware

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere, charge a flame-dried Schlenk flask with magnesium turnings (1.1 equivalents) and anhydrous THF.

-

Add the freshly distilled ethylcyclopentadiene (2.0 equivalents) to the magnesium suspension.

-

-

Initiation and Synthesis:

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add ethyl bromide (1.0 equivalent) dropwise to the stirred suspension. The reaction should initiate, as evidenced by gas evolution (ethane) and a gentle exotherm.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-5 hours.

-

-

Work-up and Purification:

-

The work-up and purification steps are identical to the Grignard route, involving filtration to remove magnesium salts followed by solvent removal and purification of the product by distillation or sublimation.

-

Visualization of the iGMM Workflow

Caption: Workflow for the in situ Grignard metalation method (iGMM).

Comparative Analysis of Synthesis Routes

| Feature | Grignard Route | Dialkylmagnesium Route | Direct Metallation (iGMM) |

| Starting Materials | Mg, Alkyl Halide, EtCp-H | Dialkylmagnesium, EtCp-H | Mg, Alkyl Halide, EtCp-H |

| Key Advantages | Utilizes common and readily available reagents. Well-understood reaction. | Halide-free product. Clean reaction with volatile byproducts. Potentially higher purity. | One-pot procedure, improving process efficiency. |

| Key Disadvantages | Halide byproducts can be difficult to remove completely. Two-step process. | Dialkylmagnesium reagents are more expensive and can be more hazardous. | Can be less controlled than the pre-formed Grignard route. |

| Typical Solvents | Diethyl ether, THF | Heptane, Toluene | THF |

| Estimated Yield | 60-80% | 70-90% | 60-80% |

| Purity Concerns | Residual halide contamination. | Generally high purity. | Residual halide contamination. |

| Scalability | Readily scalable. | Scalable, but cost of dialkylmagnesium can be a factor. | Readily scalable. |

Characterization and Quality Control

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of the compound. The spectra should show characteristic signals for the ethyl group and the cyclopentadienyl ring protons and carbons.

-

Elemental Analysis: Provides the percentage composition of C, H, and Mg, which can be compared to the theoretical values.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Can be used to determine the concentration of trace metal impurities, which is particularly important for applications in the semiconductor industry.[8]

Safety and Handling

This compound is a reactive organometallic compound and must be handled with appropriate safety precautions:

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of dry nitrogen or argon using Schlenk line or glovebox techniques.[4]

-

Anhydrous Conditions: The compound reacts violently with water. All glassware must be flame-dried, and all solvents must be rigorously dried before use.

-

Pyrophoricity: this compound may be pyrophoric, meaning it can ignite spontaneously on contact with air.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times.

Conclusion

The synthesis of this compound can be successfully achieved through several routes, each with its own set of advantages and disadvantages. The Grignard and iGMM routes are cost-effective and utilize readily available starting materials, making them suitable for general laboratory-scale synthesis. The dialkylmagnesium route, while more expensive, offers a pathway to a high-purity, halide-free product, which is often a critical requirement for demanding applications in materials science and electronics. The selection of the optimal synthetic strategy will ultimately be guided by the specific purity requirements, scale of the reaction, and available resources. Careful execution of the experimental protocols and adherence to strict safety procedures are paramount for the successful and safe synthesis of this valuable organometallic precursor.

References

-

Ereztech. (n.d.). This compound | (EtCp)2Mg | C14H18Mg. Retrieved from Ereztech website.[1]

-

Dockweiler Chemicals. (n.d.). This compound – (EtCp)2Mg. Retrieved from Dockweiler Chemicals website.[2]

-

George, S. M., & Elam, J. W. (2012). Atomic Layer Deposition of MgO Using this compound and H₂O. The Journal of Physical Chemistry C, 116(35), 18843–18853.[3]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organometallic Synthesis with Bis(cyclopentadienyl)magnesium: A Guide for Researchers. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.[4]

-

Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from Adichemistry website.[5]

-

BenchChem. (2025). Identifying side products in cyclopentadienylmagnesium chloride reactions. Retrieved from BenchChem website.[6]

-

Wikipedia. (2024). Grignard reagent. In Wikipedia.[7]

-

Harder, S., et al. (2021). One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides. Chemistry – A European Journal, 27(58), 15508-15515.[10]

-

Tosoh Corporation. (2012). High purity bis (cyclopentadienyl) magnesium and process for producing the same. JP5348202B2.[8]

- Jones, A. C., & Hitchman, M. L. (2009). Chemistry for the Electronics Industry. Royal Society of Chemistry.

-

Sanderson, H. J., Kociok-Kohn, G., & Hintermair, U. (2023). Synthesis, Structure, and Reactivity of Magnesium Pentalenides. Inorganic Chemistry, 62(38), 15467–15477.[9]

Sources

- 1. This compound | (EtCp)2Mg | C14H18Mg - Ereztech [ereztech.com]

- 2. This compound – (EtCp)2Mg | DOCKWEILER CHEMICALS [dockchemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. adichemistry.com [adichemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Grignard reagent - Wikipedia [en.wikipedia.org]

- 8. JP5348202B2 - High purity bis (cyclopentadienyl) magnesium and process for producing the same - Google Patents [patents.google.com]

- 9. Synthesis, Structure, and Reactivity of Magnesium Pentalenides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of (C2H5C5H4)2Mg

An In-Depth Technical Guide to the Physical Properties of Bis(ethylcyclopentadienyl)magnesium ((C₂H₅C₅H₄)₂Mg)

Introduction

This compound, systematically known as (C₂H₅C₅H₄)₂Mg or (EtCp)₂Mg, is an organometallic compound belonging to the metallocene family.[1] Structurally analogous to the well-known magnesocene, it features a central magnesium atom coordinated by two ethylcyclopentadienyl ligands.[2][3] The addition of ethyl groups to the cyclopentadienyl rings significantly modifies its physical properties compared to the parent magnesocene, most notably rendering it a liquid at ambient temperatures with favorable vapor pressure for chemical vapor deposition (CVD) and atomic layer deposition (ALD) applications.[4][5][6]

This guide provides a comprehensive overview of the core physical properties of (EtCp)₂Mg, offering insights into its molecular identity, thermodynamic behavior, and reactivity. The information is curated for researchers and process engineers in materials science and semiconductor fabrication who utilize this compound as a precursor for depositing high-purity magnesium-containing thin films, such as magnesium oxide (MgO).[7] Given its pyrophoric and hydrolytically unstable nature, a core focus is placed on the causality behind its reactivity and the necessary protocols for safe and effective handling.

Molecular and Chemical Identity

The fundamental identity of a chemical precursor is defined by its structure and basic chemical information. (EtCp)₂Mg is a "sandwich" compound where the magnesium atom is bonded to the pi systems of the two cyclopentadienyl rings.[2][3]

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers for (C₂H₅C₅H₄)₂Mg

| Identifier | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₁₄H₁₈Mg | [2][4][8] |

| Molecular Weight | 210.60 g/mol | [4][8][9][10][11] |

| CAS Number | 114460-02-5 | [2][4][12][13][14] |

| IUPAC Name | magnesium;2-ethylcyclopenta-1,3-diene | [15] |

| Synonyms | (EtCp)₂Mg, Mg(EtCp)₂, Bis(1-ethyl-2,4-cyclopentadien-1-yl)magnesium |[11][16] |

Core Physical and Thermodynamic Properties

The utility of (EtCp)₂Mg as a precursor is directly governed by its physical state, density, and volatility. These properties determine the design of delivery systems for deposition processes.

Table 2: Summary of Physical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | Colorless to pale yellow liquid | [4][9][15][16] |

| Density (@ 25 °C) | 0.95 - 0.98 g/mL (See Note 2.1) | [4][14] |

| Boiling Point | ~257 °C @ 1 torr | [11][14] |

| Vapor Pressure (@ 25 °C) | 0.042 - 0.043 mmHg | [14][16][17] |

| Flash Point | 40.6 °C (105.1 °F) | [12][16] |

| Solubility in Water | Reacts violently | [3][16][17] |

| Solubility in Organics | Soluble in organic solvents, miscible with saturated hydrocarbons |[2][12][17] |

Physical State and Appearance

At standard temperature and pressure, (EtCp)₂Mg is a colorless to light yellow liquid.[4][9][15][16] This physical state is a direct consequence of the ethyl substituents on the cyclopentadienyl rings, which disrupt the crystal lattice packing that otherwise makes the parent compound, magnesocene, a white solid at room temperature.[3] The liquid state simplifies handling and delivery in vapor deposition systems, as it can be readily contained in bubblers and delivered via carrier gas.

Density

There is a notable discrepancy in reported density values. Commercial suppliers and chemical databases frequently cite values in the range of 0.95 - 0.98 g/mL at 25 °C.[4][14] However, some safety data sheets report a significantly higher value of 1.912 g/mL.[12][16][18] The lower range is more consistent with other hydrocarbon-based organometallic compounds. The higher value may be erroneous or refer to a different formulation. For process calculations, such as determining molar flux from a bubbler, it is critical to use an empirically verified density for the specific batch of precursor being used.

Vapor Pressure

The vapor pressure of (EtCp)₂Mg is consistently reported as ~0.042 mmHg at 25 °C .[16] This property is paramount for its application in CVD and ALD. It indicates that the compound has sufficient volatility to be transported into a reaction chamber at moderate temperatures without thermal decomposition. This volatility, combined with its excellent thermal stability, allows for a stable and reproducible flux of precursor molecules to the substrate surface, which is essential for uniform film growth.[7][12]

The low vapor pressure of organometallic precursors is typically measured using techniques that are sensitive to low-pressure regimes and can be performed under inert atmospheres. A common method is isothermal thermogravimetric analysis (TGA) . In this experiment, a small sample of the liquid is placed in a TGA furnace under a controlled flow of an inert gas (e.g., nitrogen). The sample is held at a constant temperature, and the rate of mass loss due to evaporation is measured. By comparing this rate to that of a reference compound with a known vapor pressure, the vapor pressure of the sample can be calculated. This method provides reliable data crucial for modeling mass transport in deposition reactors.

Reactivity, Stability, and Safe Handling

The high reactivity of (EtCp)₂Mg is a double-edged sword: it is essential for its function in chemical synthesis but also presents significant handling challenges.

Air and Moisture Sensitivity

(EtCp)₂Mg is pyrophoric and will spontaneously ignite upon exposure to air.[16][17] It also reacts violently with water and other protic sources (e.g., alcohols) to release flammable gases.[3][16][17] This extreme reactivity is driven by the highly polarized magnesium-carbon bond and the strong thermodynamic driving force to form stable inorganic products like magnesium oxide and magnesium hydroxide.

Expert Insight: The reactivity stems from the electropositive nature of magnesium, which imparts significant carbanionic character to the cyclopentadienyl rings. These rings readily act as strong bases, deprotonating water in a vigorous exothermic reaction. The reaction with oxygen is equally aggressive, leading to combustion. Therefore, all manipulations must be conducted under a dry, oxygen-free inert atmosphere, such as nitrogen or argon, with moisture and oxygen levels below 5 ppm.[16][17]

Recommended Handling Protocol

Due to its hazardous nature, transferring (EtCp)₂Mg requires specialized equipment and techniques. The use of either a glovebox or Schlenk line apparatus is mandatory.

Caption: Workflow for the safe transfer of pyrophoric (EtCp)₂Mg.

-

Preparation: Ensure all glassware (supplier cylinder, receiving flask) and stainless-steel cannulas are rigorously dried in an oven (>120 °C) overnight and allowed to cool under a stream of inert gas.

-

System Purge: Assemble the transfer setup on a Schlenk line. Evacuate the entire system (flasks, tubing) and backfill with high-purity inert gas. Repeat this cycle at least three times to remove residual air and moisture.

-

Initiate Transfer: Using a double-tipped cannula, pierce the septa on both the supplier cylinder and the receiving flask.

-

Pressure Differential: Apply a slight positive pressure of inert gas to the headspace of the supplier cylinder. Vent the receiving flask through an oil bubbler to maintain a pressure gradient that pushes the liquid through the cannula.

-

Monitor: Carefully monitor the liquid transfer. Avoid overly rapid transfer, which can cause aerosols to form.

-

Completion: Once the desired volume is transferred, remove the cannula from the receiving flask first, then from the supplier cylinder, to prevent siphoning.

-

Storage: Immediately seal the receiving flask and store it under a positive pressure of inert gas in a designated, properly ventilated storage location, away from heat and ignition sources.[16][18]

Conclusion

This compound is a critical precursor in modern materials science, valued for its liquid state and ideal volatility for ALD and CVD processes. Its physical properties are a direct result of its molecular structure, with the ethyl groups enhancing solubility and lowering the melting point compared to magnesocene.[2] However, its utility is intrinsically linked to its hazardous, pyrophoric nature, which demands rigorous adherence to inert atmosphere handling techniques. A thorough understanding of its physical properties—particularly density and vapor pressure—is essential for the precise process control required to fabricate high-quality magnesium-containing thin films.

References

- This compound - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/sds/114460-02-5_cb12547072.htm]

- CAS 114460-02-5: this compound - CymitQuimica. [URL: https://www.cymitquimica.com/cas/114460-02-5]

- Ereztech LLC MG0025 Safety Data Sheet. (2023-12-03). This compound. [URL: https://www.ereztech.com/product/bis-ethylcyclopentadienyl-magnesium/]

- This compound, min. 98% - Strem Catalog. [URL: https://www.strem.com/catalog/v/12-0510/44/magnesium_114460-02-5]

- This compound 114460-02-5 - Guidechem. [URL: https://www.guidechem.com/product-114460-02-5.html]

- This compound | C14H18Mg | CID 45052071 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/45052071]

- Magnesocene - Wikipedia. [URL: https://en.wikipedia.org/wiki/Magnesocene]

- This compound | AMERICAN ELEMENTS ®. [URL: https://www.americanelements.com/bis-ethylcyclopentadienyl-magnesium-114460-02-5]

- CP2MG SSG (BIS CYCLOPENTADIENYL MAGNESIUM) - Akzo Nobel Material Safety Data Sheet. (2000-10-20). [URL: https://www.chemsrc.com/en/cas/1284-72-6_837320.html]

- This compound – (EtCp)2Mg | DOCKWEILER CHEMICALS. [URL: https://www.dockweiler-chemicals.com/product/bisethylcyclopentadienylmagnesium-etcp2mg/]

- 제품판매 - lkchem. [URL: http://lkchem.co.kr/default/product/product4.php]

- Bis(methylcyclopentadienyl)magnesium | (MeCp)2Mg - Ereztech. [URL: https://www.ereztech.com/product/bis-methylcyclopentadienyl-magnesium/]

- Chemical Safety Data Sheet MSDS / SDS - BIS(CYCLOPENTADIENYL)MAGNESIUM - ChemicalBook. [URL: https://www.chemicalbook.com/sds/1284-72-6_cb7494611.htm]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC468390010&productDescription=BIS%28ETHYLCYCLOPENTADIENYL%29MAGNES&vendorId=VN00032119&countryCode=US&language=en]

- This compound CAS#: 114460-02-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12547072.htm]

- This compound, min. 98% - CymitQuimica. [URL: https://www.cymitquimica.com/en/producto/114460-02-5/Bis-ethylcyclopentadienyl-magnesium-min-98]

- This compound - MySkinRecipes. [URL: https://myskinrecipes.com/ingredients/bis-ethylcyclopentadienyl-magnesium]

- This compound, min. 98%, 12-0510, contained in high-temp 50 ml Swagelok® cylinder (96-1071) for CVD/ALD - Strem Catalog. [URL: https://www.strem.com/catalog/v/96-1071/44/magnesium_114460-02-5]

- 114460-02-5(this compound) Product Description - ChemicalBook. [URL: https://www.chemicalbook.

- Atomic Layer Deposition of MgO Using this compound and H₂O | The Journal of Physical Chemistry C - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jp905753p]

- This compound | (EtCp)2Mg | C14H18Mg - Ereztech. [URL: https://www.ereztech.com/product/bis-ethylcyclopentadienyl-magnesium/]

- Mastering Organometallic Synthesis with Bis(cyclopentadienyl)magnesium: A Guide for Researchers - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/mastering-organometallic-synthesis-with-bis-cyclopentadienyl-magnesium-a-guide-for-researchers]

Sources

- 1. Bis(methylcyclopentadienyl)magnesium | (MeCp)2Mg | (CH3C5H4)2Mg – Ereztech [ereztech.com]

- 2. CAS 114460-02-5: this compound [cymitquimica.com]

- 3. Magnesocene - Wikipedia [en.wikipedia.org]

- 4. strem.com [strem.com]

- 5. This compound [myskinrecipes.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C14H18Mg | CID 45052071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, min. 98% | CymitQuimica [cymitquimica.com]

- 10. strem.com [strem.com]

- 11. This compound | (EtCp)2Mg | C14H18Mg - Ereztech [ereztech.com]

- 12. guidechem.com [guidechem.com]

- 13. This compound – (EtCp)2Mg | DOCKWEILER CHEMICALS [dockchemicals.com]

- 14. LKCHEM [lkchem.co.kr]

- 15. americanelements.com [americanelements.com]

- 16. ereztech.com [ereztech.com]

- 17. depts.ttu.edu [depts.ttu.edu]

- 18. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Bis(ethylcyclopentadienyl)magnesium (CAS No. 114460-02-5)

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Core Compound Profile: Properties and Specifications

Bis(ethylcyclopentadienyl)magnesium, denoted as (EtCp)₂Mg, is an organometallic compound pivotal as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD).[1][2][3] Its molecular structure, featuring a central magnesium atom bonded to two ethylcyclopentadienyl rings, imparts favorable volatility and thermal stability, crucial for depositing high-purity magnesium-containing thin films.[3]

Key Physicochemical Data

| Property | Value |

| CAS Number | 114460-02-5[4][5] |

| Molecular Formula | C₁₄H₁₈Mg[3][5] |

| Molecular Weight | 210.60 g/mol [3][4][6] |

| Appearance | Colorless to pale yellow liquid[1][6] |

| Density | Approximately 1.91 g/mL at 25 °C[3][4][7] |

| Flash Point | 40.00°C[4] |

Safety and Handling: A Pyrophoric and Moisture-Sensitive Reagent

Signal Word: Danger [4]

(EtCp)₂Mg is pyrophoric, catching fire spontaneously if exposed to air, and reacts violently with water.[8][9] Therefore, all handling and storage must be conducted under a dry, inert atmosphere, such as nitrogen or argon.[8][10]

Mandatory Handling Protocols:

-

Inert Atmosphere: Use a glovebox or Schlenk line for all transfers and manipulations.[8]

-

Personal Protective Equipment (PPE): Wear fire/flame-resistant clothing, chemical-impermeable gloves, and tightly fitting safety goggles.[8][9][11]

-

Fire Prevention: Employ non-sparking tools and ensure all equipment is electrically grounded to prevent static discharge ignition.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area, away from heat and ignition sources.[10][11][12] Recommended storage is refrigerated at 2–8 °C.[8]

Emergency Procedures:

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[9][11]

-

Skin Contact: Brush off any loose particles and immerse the affected area in cool water or wrap in wet bandages.[9][11]

-

Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if possible.[11]

Synthesis and Chemical Reactivity

While commercially available, understanding the synthesis of (EtCp)₂Mg provides insight into its reactivity. It is typically synthesized through the reaction of a magnesium source with ethylcyclopentadiene. This organometallic structure makes it a valuable reagent for creating magnesium-carbon bonds in various chemical transformations and as a precursor for other magnesium-based organometallic compounds.[2]

Core Application: P-type Doping in Semiconductor Manufacturing

The primary industrial application of this compound is as a magnesium precursor gas for the p-type doping of Group III-nitride semiconductors, such as Gallium Nitride (GaN), via Metal-Organic Chemical Vapor Deposition (MOCVD).[13] Magnesium is the dominant p-type dopant for GaN and its alloys.[13]

The MOCVD Process for p-GaN

The goal is to incorporate magnesium atoms into the GaN crystal lattice, where they act as acceptors, creating the "holes" necessary for p-type conductivity. This is a foundational step in manufacturing devices like LEDs and power electronics.[14]

Workflow of Mg Doping in GaN MOCVD:

-

Precursor Delivery: (EtCp)₂Mg is transported into the MOCVD reactor using a carrier gas (e.g., H₂).[15]

-

Thermal Decomposition: Inside the high-temperature reactor (approx. 1050 °C), the (EtCp)₂Mg molecule decomposes.[15]

-

Incorporation: Magnesium atoms are incorporated into the growing GaN film.

-

Hydrogen Passivation: A significant challenge arises as hydrogen, a byproduct of the ammonia (nitrogen source) decomposition, forms complexes with the magnesium atoms (Mg-H), neutralizing their acceptor properties.[16]

-

Post-Growth Activation: A crucial post-growth annealing step, typically at 700-950°C in a nitrogen atmosphere, is required to drive out the hydrogen and "activate" the magnesium acceptors, enabling p-type conduction.[15][17]

Caption: High-level workflow for p-type doping of GaN using (EtCp)₂Mg in MOCVD.

Challenges in Mg Doping:

-

High Ionization Energy: Magnesium has a relatively large ionization energy in GaN, meaning only a fraction of the Mg atoms contribute to the free hole concentration at room temperature.[17]

-

Memory Effects: Solid precursors like the related compound bis(cyclopentadienyl)magnesium (Cp₂Mg) can suffer from unstable evaporation rates and "memory effects," where the precursor adsorbs on reactor surfaces, leading to unintentional doping in subsequent layers.[16] The liquid nature of (EtCp)₂Mg helps mitigate some of these issues.

-

Carbon Compensation: Carbon atoms from the organometallic precursors can sometimes incorporate into the GaN lattice and act as compensating donors, reducing the overall p-type efficiency.[17]

Broader Applications in Thin Film Deposition

Beyond MOCVD for GaN, (EtCp)₂Mg is a versatile precursor for depositing other magnesium-containing thin films. It is used in Atomic Layer Deposition (ALD) to create highly uniform and conformal Magnesium Oxide (MgO) films.[18][19] These MgO films have applications as dielectric layers in electronic devices, sensors, and solar cells.[19][20]

Caption: A typical ALD cycle for MgO deposition using (EtCp)₂Mg and water.

Conclusion

This compound is a critical organometallic precursor with well-defined, albeit hazardous, properties. Its primary role as a p-type dopant source in GaN MOCVD is indispensable for the solid-state lighting and power electronics industries. Understanding its chemical properties, stringent handling requirements, and the nuances of its application in deposition processes is essential for any researcher or scientist working with this powerful compound.

References

-

Enhanced p-type conduction in GaN and AlGaN by Mg-δ-doping. Applied Physics Letters. Retrieved from [Link]

-

CP2MG SSG (BIS CYCLOPENTADIENYL MAGNESIUM) Safety Data Sheet. Akzo Nobel Polymer Chemicals LLC. Retrieved from [Link]

-

This compound Safety Data Sheet. Ereztech LLC. Retrieved from [Link]

-

Progress on and challenges of p-type formation for GaN power devices. AIP Publishing. Retrieved from [Link]

-

Tuning the p-type doping of GaN over three orders of magnitude via efficient Mg doping during halide vapor phase epitaxy. AIP Publishing. Retrieved from [Link]

-

Mg Cyclopentadienyls. MOCVD Precursor Encyclopedia. Retrieved from [Link]

-

CVD of MgO Thin Films from Bis(methylcyclopentadienyl) Magnesium. ResearchGate. Retrieved from [Link]

-

Improving p-Type Doping in Gallium Nitride through Magnesium Diffusion. ResearchGate. Retrieved from [Link]

- Method for improving Mg doping during group-III nitride MOCVD. Google Patents.

-

2D-Mg doping improves p-type GaN conductivity. Compound Semiconductor News. Retrieved from [Link]

-

This compound | (EtCp)2Mg | C14H18Mg. Ereztech. Retrieved from [Link]

-

Mastering Organometallic Synthesis with Bis(cyclopentadienyl)magnesium: A Guide for Researchers. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

This compound. MySkinRecipes. Retrieved from [Link]

-

Atomic Layer Deposition of MgO Using this compound and H2O. The Journal of Physical Chemistry C - ACS Publications. Retrieved from [Link]

-

Atomic Layer Deposition of MgO Using this compound and H2O | Request PDF. ResearchGate. Retrieved from [Link]

Sources

- 1. strem.com [strem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. AB120862 | CAS 114460-02-5 – abcr Gute Chemie [abcr.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. This compound, min. 98% | CymitQuimica [cymitquimica.com]

- 7. This compound | 114460-02-5 [chemicalbook.com]

- 8. ereztech.com [ereztech.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. depts.ttu.edu [depts.ttu.edu]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. US7449404B1 - Method for improving Mg doping during group-III nitride MOCVD - Google Patents [patents.google.com]

- 14. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 15. depts.ttu.edu [depts.ttu.edu]

- 16. Mg Cyclopentadienyls | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 17. pubs.aip.org [pubs.aip.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Vapor Pressure Curve of Bis(ethylcyclopentadienyl)magnesium

Prepared by: Gemini, Senior Application Scientist

Abstract

Introduction to Bis(ethylcyclopentadienyl)magnesium

This compound, with the chemical formula C₁₄H₁₈Mg, is an organometallic compound valued for its volatility and thermal stability.[1][2] These properties make it an excellent candidate as a precursor for advanced thin-film deposition techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | (C₂H₅C₅H₄)₂Mg / C₁₄H₁₈Mg | [1][2] |

| Molecular Weight | 210.60 g/mol | [1][3][4] |

| CAS Number | 114460-02-5 | [2] |

| Appearance | Colorless to pale yellow liquid | [2][3][4] |

| Known Vapor Pressure | 0.042 mmHg at 25 °C (298.15 K) | [5] |

| Handling Considerations | Pyrophoric, air- and moisture-sensitive | [2][5] |

The Critical Role of Vapor Pressure in CVD and ALD

In both CVD and ALD processes, the precursor must be vaporized and transported by a carrier gas into a reaction chamber where it adsorbs onto a substrate surface. The vapor pressure of the precursor is a fundamental parameter that governs this process:

-

Precursor Delivery Rate: A stable and reproducible vapor pressure ensures a consistent flow of the precursor to the substrate, which is essential for uniform film growth and repeatable results.[6]

-

Process Temperature Window: The precursor must have a sufficiently high vapor pressure at a temperature low enough to prevent thermal decomposition before it reaches the reactor.[7][8]

-

Condensation Prevention: The temperature of the delivery lines must be maintained above the precursor's dew point to prevent condensation, which would disrupt the process. This requires precise knowledge of the pressure-temperature relationship.

An ideal precursor possesses high volatility and thermal stability, allowing it to be vaporized and transported without premature decomposition.[7][9] The lack of a comprehensive vapor pressure curve for (EtCp)₂Mg presents a significant challenge for process optimization and control.

Theoretical Framework for Vapor Pressure

The relationship between the saturation vapor pressure (P) of a substance and its absolute temperature (T) is non-linear and is described by fundamental thermodynamic principles. Two key equations are used to model this relationship from experimental data.

The Clausius-Clapeyron Equation

The Clausius-Clapeyron equation describes the relationship between vapor pressure and temperature for a substance at two different points, assuming the enthalpy of vaporization (ΔHvap) is constant over the temperature range.[2][5][10] Its integrated form is:

ln(P₂/P₁) = - (ΔHvap/R) * (1/T₂ - 1/T₁)

Where:

-

P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂, respectively.

-

ΔHvap is the molar enthalpy of vaporization.

-

R is the ideal gas constant (8.314 J/mol·K).

This equation is powerful for calculating the enthalpy of vaporization from experimental data by plotting ln(P) versus 1/T, which yields a straight line with a slope of -ΔHvap/R.[4][10]

The Antoine Equation

For a more accurate fit over a wider temperature range, the semi-empirical Antoine equation is often employed.[3][11] It introduces a third substance-specific constant to account for the temperature dependency of ΔHvap:

log₁₀(P) = A - [B / (C + T)]

Where:

-

P is the vapor pressure.

-

T is the temperature.

-

A, B, and C are empirical constants specific to the substance.

Determining the Antoine constants for (EtCp)₂Mg is a primary goal of vapor pressure characterization, as they allow for precise calculation of the vapor pressure at any given temperature within the valid range of the fit.[12][13]

Experimental Determination of Vapor Pressure

Due to the air-sensitive and pyrophoric nature of (EtCp)₂Mg, all handling and measurements must be conducted under an inert atmosphere (e.g., nitrogen or argon). Several well-established methods can be used to measure its vapor pressure.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is a rapid method for determining vapor pressure, especially for substances with low volatility.[14][15][16]

This method correlates the rate of mass loss due to evaporation with vapor pressure. By using a reference substance with a known vapor pressure curve, the system can be calibrated to provide accurate measurements for the unknown sample. The controlled atmosphere and precise temperature ramping ensure that the measured mass loss is directly attributable to volatilization, not decomposition or reaction.

-

System Preparation: Ensure the TGA instrument is clean, calibrated for mass and temperature, and purged with a high-purity inert gas.

-

Reference Measurement: Run a measurement with a reference standard (e.g., benzoic acid) under the same conditions intended for the sample. This is used to determine an apparatus-specific calibration factor.

-

Sample Loading: In an inert atmosphere glovebox, load a small, precise amount of (EtCp)₂Mg (typically 5-10 mg) into a TGA crucible.

-

Isothermal Measurement: Heat the sample to a series of desired isothermal temperatures. At each temperature, hold until a stable, linear rate of mass loss ( dm/dt ) is recorded.

-

Data Analysis: Use the recorded mass loss rates at each temperature, along with the calibration factor from the reference standard, to calculate the vapor pressure at each temperature point.

-

Curve Generation: Plot the calculated vapor pressures against their corresponding temperatures to construct the vapor pressure curve.

Knudsen Effusion Method

The Knudsen effusion method is a highly sensitive technique for measuring very low vapor pressures (typically below 1 Pa).[17][18][19] It relies on measuring the rate of mass loss as a vapor effuses through a small orifice into a vacuum.

The experiment is conducted under high vacuum, ensuring that the rate of mass loss is governed solely by the rate at which molecules strike the orifice, which is directly proportional to the equilibrium vapor pressure inside the cell. The geometry of the cell and orifice are critical and must be precisely known to apply the Hertz-Knudsen equation for accurate pressure calculation.

-

Cell Preparation: Select a Knudsen cell made of a non-reactive material. The orifice area must be precisely measured.

-

Sample Loading: In a glovebox, load the (EtCp)₂Mg sample into the Knudsen cell and seal it.

-

System Setup: Place the cell within a high-vacuum chamber equipped with a microbalance to continuously measure its mass.

-

Heating and Measurement: Heat the cell to a stable, known temperature. The mass of the cell will decrease over time as the vapor effuses. Record the mass loss rate ( dm/dt ).

-

Repeat: Repeat the measurement at several different temperatures to obtain a set of (P, T) data points.

-

Calculation: Calculate the vapor pressure (P) at each temperature (T) using the Hertz-Knudsen equation: P = ( dm/dt ) / A_orifice * sqrt(2πRT / M) Where M is the molar mass of the substance and A_orifice is the area of the orifice.

Caption: Workflow for Knudsen Effusion Vapor Pressure Measurement.

Static Method

The static method directly measures the vapor pressure of a sample in a closed, evacuated system at thermodynamic equilibrium.[1][20][21]

This is the most direct measurement method. The key to a self-validating protocol is ensuring the complete degassing of the sample to remove any volatile impurities (like residual solvents) that would contribute to the total pressure and lead to erroneous results. The system reaches equilibrium when the rate of evaporation equals the rate of condensation, and the pressure measured at this point is the true vapor pressure.

-

Apparatus Setup: Connect a temperature-controlled sample vessel to a high-precision pressure transducer (e.g., a capacitance manometer) and a vacuum pump.

-

Sample Degassing: Place the (EtCp)₂Mg sample in the vessel. The sample must be thoroughly degassed. This is often achieved by several "freeze-pump-thaw" cycles where the sample is frozen (with liquid nitrogen), the headspace is evacuated, and then the sample is thawed to release dissolved gases.

-

Equilibration: Isolate the vessel from the vacuum pump. Bring the sample to the desired temperature using a thermostat bath.

-

Pressure Measurement: Allow the system to reach equilibrium, indicated by a stable pressure reading. Record the temperature and pressure.

-

Data Collection: Repeat the measurement at various temperatures to collect a series of data points for the vapor pressure curve.

Data Presentation and Analysis Workflow

Once experimental data are collected, they must be systematically analyzed to yield the vapor pressure curve and its governing equations.

Table 2: Known and Hypothetical Vapor Pressure Data for (EtCp)₂Mg

| Temperature (K) | Temperature (°C) | 1/T (K⁻¹) | Vapor Pressure (Pa) | Vapor Pressure (mmHg) | ln(P) [P in Pa] |

| 298.15 | 25.0 | 0.003354 | 5.60 | 0.042 | 1.72 |

| 323.15 | 50.0 | 0.003095 | ... | ... | ... |

| 348.15 | 75.0 | 0.002872 | ... | ... | ... |

| 373.15 | 100.0 | 0.002680 | ... | ... | ... |

| (Hypothetical data points for illustrative purposes) |

Data Analysis and Curve Fitting

The logical workflow from raw data to a functional model is crucial for ensuring the utility of the results.

Caption: Logical workflow for vapor pressure data analysis.

Conclusion

The vapor pressure curve of this compound is a critical dataset for any researcher or engineer utilizing this precursor for CVD or ALD applications. While a comprehensive curve is not widely published, this guide provides the necessary theoretical background and detailed, field-proven experimental protocols for its determination. By employing methods such as TGA, Knudsen effusion, or the static method, and subsequently fitting the data to the Clausius-Clapeyron and Antoine equations, professionals can accurately characterize this essential property. This enables precise control over precursor delivery, leading to enhanced process stability, film quality, and reproducibility in the development of novel materials and pharmaceuticals.

References

-

Antoine, C. (1888). Tensions des vapeurs: nouvelle relation entre les tensions et les températures. Comptes Rendus des Séances de l'Académie des Sciences, 107, 681-684.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information.

-

Strem Chemicals. (n.d.). This compound, min. 98%.

-

Fisher Scientific. (n.d.). Strem, An Ascensus Company this compound, min. 98%.

-

ChemTalk. (n.d.). Clausius-Clapeyron Equation.

- Ereztech. (2023). Safety Data Sheet: this compound. [Link: A specific URL for the SDS is not available, but the data point is cited from safety data sheets provided by chemical suppliers like Ereztech.]

-

MKS Instruments. (n.d.). Chemical Vapor Deposition Physics.

-

vCalc. (2025). Antoine Equation.

-

Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method.

-

Wikipedia. (n.d.). Antoine equation.

-

Colwell, J. A. (2015). Correcting “static” measurements of vapor pressure for time dependence due to diffusion and decomposition. Metrologia, 52(6), 846.

-

CymitQuimica. (n.d.). This compound, min. 98%.

-

FILAB. (n.d.). Saturation vapor pressure measurement by TGA in the laboratory.

-

Mettler Toledo. (n.d.). Determination of Vapor Pressure and the Enthalpy of Vaporization by TGA.

-

Wikipedia. (n.d.). Knudsen cell.

-

Dalal Institute. (n.d.). Clausius-Clapeyron Equation.

-

AZoNano. (2012). Importance of Precursor Selection in CVD/ALD Processes.

-

Fiveable. (n.d.). Chemical vapor deposition and atomic layer deposition.

-

AZoM. (n.d.). VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method.

-

Nishimura, J., et al. (1985). Static method to measure vapor pressure in the temperature range below 1100 K. Review of Scientific Instruments, 56, 2277.

-

Goodrum, J. W. (2002). Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides. Journal of the American Oil Chemists' Society, 79(6), 611-613.

-

Vilceanu, R., & Gănescu, I. (1980). VAPOUR-LIQUID EQUILIBRIA MEASUREMENTS BY THE STATIC METHOD. Revue Roumaine de Chimie, 25(2), 283-288.

-

AZoNano. (2012). Applications of Metal Alkyl Precursors for CVD/ALD.

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Antoine equation - Knowino [theochem.ru.nl]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Clausius-Clapeyron Equation [chemed.chem.purdue.edu]

- 6. Chemical Vapor Deposition Physics [mks.com]

- 7. azonano.com [azonano.com]

- 8. azonano.com [azonano.com]

- 9. fiveable.me [fiveable.me]

- 10. Clausius-Clapeyron Equation | ChemTalk [chemistrytalk.org]

- 11. Antoine equation - Wikipedia [en.wikipedia.org]

- 12. Antoine Equation [vcalc.com]

- 13. Antoine's Equation [chesolver.com]

- 14. filab.fr [filab.fr]

- 15. mt.com [mt.com]

- 16. Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 18. Knudsen cell - Wikipedia [en.wikipedia.org]

- 19. azom.com [azom.com]

- 20. Correcting “static” measurements of vapor pressure for time dependence due to diffusion and decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. revroum.lew.ro [revroum.lew.ro]

Unraveling the Thermal Behavior of Bis(ethylcyclopentadienyl)magnesium ((EtCp)₂Mg): A Guide to Characterization

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(ethylcyclopentadienyl)magnesium ((EtCp)₂Mg), a key organometallic precursor in modern material science, is pivotal for the deposition of high-quality magnesium-containing thin films. Its efficacy, particularly in Atomic Layer Deposition (ALD), is intrinsically linked to its thermal properties. Understanding the thermal stability and decomposition pathways of (EtCp)₂Mg is paramount for process optimization, ensuring film purity, and maintaining safety. This technical guide provides a comprehensive framework for characterizing the thermal behavior of (EtCp)₂Mg, outlining essential experimental protocols and the scientific rationale behind them. While specific decomposition data for (EtCp)₂Mg is not extensively available in public literature, this document serves as an expert-led roadmap for its empirical determination.

Introduction: The Pivotal Role of (EtCp)₂Mg in Advanced Material Deposition

This compound, with the chemical formula C₁₄H₁₈Mg, is an organometallic compound featuring a central magnesium atom bonded to two ethylcyclopentadienyl ligands.[1] Its utility as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) is well-established, primarily for the creation of magnesium oxide (MgO) thin films.[1][2] The ethyl groups on the cyclopentadienyl rings enhance its volatility and solubility in organic solvents compared to its unsubstituted counterpart, bis(cyclopentadienyl)magnesium.[1]

The performance of (EtCp)₂Mg as an ALD precursor is critically dependent on its thermal stability. An ideal precursor exhibits a stable vapor pressure and does not decompose in the gas phase at the deposition temperature, ensuring that film growth occurs exclusively through surface reactions.[3] Uncontrolled thermal decomposition can lead to impurities in the deposited film, poor film quality, and process variability. Therefore, a thorough understanding of its decomposition temperature and byproducts is essential for designing robust and reproducible deposition processes.

Physicochemical Properties of (EtCp)₂Mg

A foundational understanding of the physical and chemical properties of (EtCp)₂Mg is crucial before delving into its thermal behavior.

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₁₈Mg | [1] |

| Molecular Weight | 210.60 g/mol | [4] |

| CAS Number | 114460-02-5 | [1] |

| Appearance | Light yellow liquid | [4] |

| Density | 0.98 g/mL | [4] |

| Vapor Pressure | 0.043 mmHg @ 25°C | [4] |

| Boiling Point | ~257°C @ 1 torr | [4] |

(EtCp)₂Mg is known to be sensitive to air and moisture, necessitating handling and storage under an inert atmosphere.[1]

Characterizing Thermal Stability: A Methodological Approach

To rigorously define the thermal stability and decomposition of (EtCp)₂Mg, a multi-faceted analytical approach is required. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Mapping Mass Loss Against Temperature

Expertise & Experience: TGA is the cornerstone for determining the onset of decomposition. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a volatile precursor like (EtCp)₂Mg, the experimental design must carefully distinguish between evaporation and decomposition. This is achieved by analyzing the TGA data in conjunction with DSC results and by varying experimental parameters such as the heating rate.

Trustworthiness: A self-validating TGA protocol involves multiple runs at different heating rates (e.g., 5, 10, and 20 °C/min). Consistent onset temperatures of mass loss across different heating rates, particularly when correlated with an exothermic event in DSC, provide strong evidence of decomposition rather than simple volatilization.

Experimental Protocol: TGA of (EtCp)₂Mg

-

Sample Preparation: Due to its air and moisture sensitivity, load a small, accurately weighed sample (typically 1-5 mg) of (EtCp)₂Mg into a hermetically sealed aluminum pan inside an inert atmosphere glovebox.

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere and carry away any evolved gases.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).

-